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Compound of Interest

Compound Name: YHO-13351 free base

Cat. No.: B2989415

For Researchers, Scientists, and Drug Development Professionals

Abstract

YHO-13351 is a water-soluble prodrug of the potent and specific Breast Cancer Resistance
Protein (BCRP/ABCG2) inhibitor, YHO-13177. Developed to overcome multidrug resistance in
cancer chemotherapy, YHO-13351 is rapidly converted to its active metabolite, YHO-13177, in
vivo. This guide provides a comprehensive technical overview of YHO-13351, including its
chemical properties, mechanism of action, preclinical data, and detailed experimental
protocols. The information presented is intended to support further research and development
of this compound as a potential adjunctive therapy in oncology.

Chemical and Physical Properties

YHO-13351 free base is a synthetic acrylonitrile derivative. Its key properties are summarized
in the table below.
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Property Value

[1-[5-[(2)-2-cyano-2-(3,4-
IUPAC Name dimethoxyphenyl)ethenyl]thiophen-2-
yl]piperidin-4-yl] 2-(diethylamino)acetate

Molecular Formula C26H33N304S
Molecular Weight 483.62 g/mol
CAS Number 912288-64-3
Appearance Solid powder
Solubility Soluble in DMSO
Storage -20°C

Mechanism of Action

YHO-13351 acts as a prodrug, undergoing rapid conversion to its active form, YHO-13177,
following administration. YHO-13177 is a potent and specific inhibitor of the ATP-binding
cassette (ABC) transporter BCRP. BCRP is a transmembrane protein that functions as an efflux
pump, actively transporting a wide range of substrates, including many chemotherapeutic
agents, out of cancer cells. This efflux mechanism is a major contributor to multidrug resistance
(MDR).

By inhibiting BCRP, YHO-13177 effectively blocks the efflux of BCRP substrate drugs, leading
to their increased intracellular accumulation and enhanced cytotoxic effects in cancer cells that
overexpress this transporter.[1][2]
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Figure 1: Mechanism of action of YHO-13351.

Preclinical Data
In Vitro Efficacy

The active metabolite, YHO-13177, has demonstrated potent reversal of BCRP-mediated drug
resistance across various cancer cell lines. It effectively sensitizes resistant cells to
chemotherapeutic agents that are known BCRP substrates.
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. Chemotherapeutic Effect of YHO-
Cell Line Cancer Type
Agent 13177
SN-38, Mitoxantrone, Potentiated
HCT116/BCRP Human Colon Cancer o
Topotecan cytotoxicity
SN-38, Mitoxantrone, Potentiated
A549/SN4 Human Lung Cancer o
Topotecan cytotoxicity
Potentiated
NCI-H460 Human Lung Cancer SN-38 o
cytotoxicity
Potentiated
NCI-H23 Human Lung Cancer SN-38 o
cytotoxicity
Potentiated
RPMI-8226 Human Myeloma SN-38 o
cytotoxicity
Human Pancreatic Potentiated
AsPC-1 SN-38 o
Cancer cytotoxicity

o Concentration for Half-Maximal Reversal: 0.01 to 0.1 pumol/L in HCT116/BCRP and
A549/SN4 cells.[1]

o Specificity: YHO-13177 shows high specificity for BCRP and does not significantly inhibit
other major ABC transporters like P-glycoprotein (MDR1) or Multidrug Resistance-
Associated Protein 1 (MRP1) at effective concentrations.[1]

In Vivo Efficacy

Preclinical studies in mouse models have shown that co-administration of YHO-13351 with the
topoisomerase | inhibitor irinotecan (a prodrug of SN-38) significantly enhances its antitumor

activity in BCRP-overexpressing tumors.
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Animal Model Tumor Type Treatment Outcome

Significantly increased

Mice with P388/BCRP ) ) YHO-13351 + survival time
_ Murine Leukemia _
leukemia Irinotecan compared to

irinotecan alone.[2]

Suppressed tumor

HCT116/BCRP YHO-13351 + growth, whereas
Human Colon Cancer ] .
Xenograft Irinotecan irinotecan alone had

little effect.[2]

Pharmacokinetics

Following oral or intravenous administration in mice, YHO-13351 is rapidly converted to its
active metabolite, YHO-13177.[2]

Experimental Protocols
In Vitro Cytotoxicity Assay

This protocol is based on the methodology described by Yamazaki et al. (2011).
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Cytotoxicity Assay Workflow

Seed cancer cells in 96-well plates

Add varying concentrations of chemotherapeutic agent
with or without YHO-13177

'

Incubate for 72-120 hours

l

Measure cell viability using a colorimetric assay
(e.g., MTS or WST-8)

'

Calculate IC50 values

Determine potentiation of cytotoxicity

Click to download full resolution via product page
Figure 2: In vitro cytotoxicity assay workflow.

Detailed Steps:

o Cell Seeding: Plate cancer cells (e.g., HCT116/BCRP and parental HCT116) in 96-well
microplates at an appropriate density and allow them to adhere overnight.

o Drug Addition: Add serial dilutions of the chemotherapeutic agent (e.g., SN-38) to the wells,
both in the presence and absence of a fixed concentration of YHO-13177.
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 Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified
atmosphere with 5% CO2.

 Viability Assessment: Add a cell viability reagent (e.g., MTS or WST-8) to each well and
incubate for a further 1-4 hours. Measure the absorbance at the appropriate wavelength

using a microplate reader.

o Data Analysis: Calculate the concentration of the chemotherapeutic agent that inhibits cell
growth by 50% (IC50) for each condition. The degree of sensitization is determined by the
fold change in IC50 in the presence of YHO-13177.

Intracellular Drug Accumulation Assay

This protocol is adapted from the methods described for assessing BCRP function using the
fluorescent substrate Hoechst 33342.

Drug Accumulation Assay Workflow

Plate cells in 96-well plates

Incubate with Hoechst 33342 and varying concentrations of YHO-13177

'

Incubate for 30 minutes at 37°C

l

Measure intracellular fluorescence
(Ex: 355 nm, Em: 460 nm)

Quantify inhibition of BCRP-mediated efflux
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Figure 3: Intracellular drug accumulation assay workflow.

Detailed Steps:

Cell Seeding: Plate BCRP-overexpressing cells and parental cells in 96-well plates.

e [ncubation with Substrate and Inhibitor: Add the fluorescent BCRP substrate Hoechst 33342
to the cells, along with varying concentrations of YHO-13177.

 Incubation: Incubate the plates at 37°C for 30 minutes to allow for substrate uptake and
efflux.

e Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence
microplate reader with excitation and emission wavelengths appropriate for Hoechst 33342
(e.g., Ex: ~355 nm, Em: ~460 nm). An increase in fluorescence in the presence of YHO-
13177 indicates inhibition of BCRP-mediated efflux.

In Vivo Xenograft Study

The following is a general protocol for a subcutaneous xenograft study to evaluate the in vivo
efficacy of YHO-13351 in combination with a chemotherapeutic agent.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b2989415?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2989415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vivo Xenograft Study Workflow

Subcutaneously implant BCRP-overexpressing cancer cells
into immunocompromised mice

Allow tumors to reach a palpable size

:

Randomize mice into treatment groups:
- Vehicle control
- Chemotherapeutic agent alone
- YHO-13351 alone
- YHO-13351 + Chemotherapeutic agent

:

Administer treatments according to schedule

'

Monitor tumor volume and body weight regularly

'

Monitor survival

Evaluate antitumor efficacy and toxicity
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Figure 4: In vivo xenograft study workflow.

Detailed Steps:
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o Cell Implantation: Subcutaneously inject a suspension of BCRP-overexpressing cancer cells
(e.g., HCT116/BCRP) into the flank of immunocompromised mice (e.g., nude or SCID mice).

e Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a
predetermined size (e.g., 100-200 mm3), randomize the mice into different treatment groups.

e Treatment Administration: Administer YHO-13351 (e.g., orally) and the chemotherapeutic
agent (e.g., irinotecan, intraperitoneally or intravenously) according to a predefined schedule
and dosage.

e Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly
(e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

o Endpoint: The study can be terminated when tumors in the control group reach a certain
size, or it can be continued to assess survival. Tumor growth inhibition and increased
survival are the primary efficacy endpoints.

Conclusion

YHO-13351, as a prodrug of the potent and specific BCRP inhibitor YHO-13177, represents a
promising strategy to overcome multidrug resistance in cancer therapy. Its ability to enhance
the efficacy of conventional chemotherapeutic agents in preclinical models warrants further
investigation. The data and protocols presented in this guide provide a solid foundation for
researchers and drug development professionals to explore the full therapeutic potential of
YHO-13351. Future studies should focus on detailed pharmacokinetic and toxicology profiling
to pave the way for potential clinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [YHO-13351 Free Base: A Technical Guide to a Potent
BCRP Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2989415#what-is-yho-13351-free-base]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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